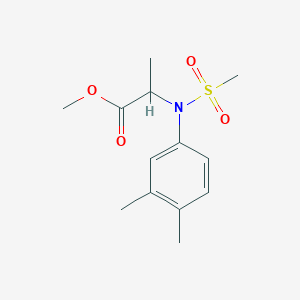

Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate

Description

Properties

IUPAC Name |

methyl 2-(3,4-dimethyl-N-methylsulfonylanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-9-6-7-12(8-10(9)2)14(19(5,16)17)11(3)13(15)18-4/h6-8,11H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFJTGWZKPKSJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C(C)C(=O)OC)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate typically involves the reaction of 3,4-dimethylphenylamine with methylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with alanine methyl ester under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme interactions and metabolic pathways.

Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate would depend on its specific application. In a biological context, it might inhibit enzymes by mimicking the natural substrate or binding to the active site. The sulfonyl group could interact with amino acid residues in the enzyme, disrupting its normal function.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 3,4-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl substituents in pesticidal analogues (e.g., benalaxyl, metalaxyl). The latter’s para-substitution pattern enhances steric accessibility for target enzyme interactions, a critical factor in fungicidal activity . The methylsulfonyl group in the target compound differs from the acyl groups (e.g., methoxyacetyl, phenylacetyl) in fungicides.

Applications :

- The target compound is restricted to research applications , whereas analogues like metalaxyl and benalaxyl are commercial fungicides targeting oomycete pathogens (e.g., Phytophthora spp.) . This disparity suggests divergent mechanisms of action or optimized bioactivity in pesticidal compounds.

Molecular Weight and Physicochemical Properties :

- The target compound’s molecular weight (285.36 g/mol ) is intermediate between metalaxyl (279.33 g/mol ) and furalaxyl (313.34 g/mol ). Its higher boiling point (412.4°C ) compared to metalaxyl (~300°C, estimated) may reflect increased polarity due to the sulfonyl group .

Sulfonyl-Containing Analogues

Nitralin (CAS 4726-14-1), a herbicide, shares a methylsulfonyl group but features a dinitroaniline backbone instead of an alanine ester. This structural divergence underscores the role of the alanine moiety in directing biological specificity .

Biological Activity

Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate is a synthetic compound with significant potential in biological research and medicine. Its structure, which includes a sulfonamide group, positions it as a candidate for various biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound is synthesized through a reaction involving 3,4-dimethylphenylamine and methylsulfonyl chloride, followed by the reaction with alanine methyl ester. The general reaction pathway can be summarized as follows:

-

Formation of Sulfonamide Intermediate :

-

Final Product Formation :

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and metabolic pathways. The sulfonamide structure is known to mimic natural substrates, allowing it to inhibit enzyme activity effectively. Specifically, it may disrupt the function of enzymes by binding to their active sites or altering their conformational states.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial activity. This compound has shown potential as an antimicrobial agent due to its structural similarity to known sulfa drugs. Studies suggest that it could inhibit bacterial growth through competitive inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Anticancer Activity

Recent studies have explored the anticancer properties of similar sulfonamide compounds. For instance, analogs of sulfonamides have been shown to induce apoptosis in cancer cells by inhibiting critical signaling pathways. This compound may exhibit similar effects, potentially leading to reduced viability in various cancer cell lines.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited cell proliferation in cancer cell lines (e.g., leukemia and neuroblastoma). For instance, a related compound exhibited an IC50 value of 0.3 µM against leukemia cells, suggesting that this compound could have comparable efficacy.

- Enzyme Inhibition : Preliminary studies indicate that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. By mimicking substrate interactions, it may effectively block enzyme activity critical for cellular processes.

Data Table: Comparison of Biological Activities

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Structure | Moderate | TBD |

| Related Sulfonamide Compound | Structure | High | 0.3 µM |

| Other Sulfonamide Analog | Structure | Low | 7.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.